Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Description
The compound Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a substituted benzaldehyde derivative characterized by two key functional groups: a bromine atom at the 2-position and a bulky [(1,1-dimethylethyl)dimethylsilyl]oxy (silyl ether) group at the 5-position. The silyl ether group acts as a protecting group for hydroxyl functionalities, offering stability under basic and nucleophilic conditions while remaining labile to acidic or fluoride-mediated deprotection .
Properties
CAS No. |
351418-50-3 |
|---|---|
Molecular Formula |
C13H19BrO2Si |
Molecular Weight |
315.28 g/mol |
IUPAC Name |
2-bromo-5-[tert-butyl(dimethyl)silyl]oxybenzaldehyde |
InChI |
InChI=1S/C13H19BrO2Si/c1-13(2,3)17(4,5)16-11-6-7-12(14)10(8-11)9-15/h6-9H,1-5H3 |
InChI Key |
WFTNKARORKNPBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Br)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the bromination of a benzaldehyde derivative followed by the protection of the hydroxyl group with a TBDMS group. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to achieve selective bromination. The hydroxyl group protection is usually carried out using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzoic acid.
Reduction: 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a potential candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the modification of surfaces and the creation of functionalized materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine was attached. The TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxyl site.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and its analogs:
Physicochemical Properties
- Solubility : The target compound’s lipophilic silyl group reduces water solubility compared to the hydroxyl-bearing analog . The ethoxy-spaced silyl ether may exhibit improved solubility in THF or DMSO due to its extended chain.
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